molecular formula C24H18N6O B2399513 3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891103-29-0

3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2399513
CAS No.: 891103-29-0
M. Wt: 406.449
InChI Key: OCRYDPKFKYOOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide belongs to the triazolo[4,3-b]pyridazine class, characterized by a fused heterocyclic core with a benzamide moiety. Its structure features a pyridin-2-yl substituent at position 3 of the triazolo ring and a methyl-substituted benzamide group attached via a phenyl linker.

Properties

IUPAC Name

3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O/c1-16-5-4-6-18(15-16)24(31)26-19-10-8-17(9-11-19)20-12-13-22-27-28-23(30(22)29-20)21-7-2-3-14-25-21/h2-15H,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRYDPKFKYOOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Pyridazine Derivatives

The triazolopyridazine ring is typically synthesized via cyclocondensation between pyridazine-3(2H)-thiones and substituted hydrazines. For example:

  • Step 1 : Reacting 6-chloropyridazin-3(2H)-one with pyridin-2-yl hydrazine in ethanol at 80°C for 12 hours yields 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-amine.
  • Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at reflux converts the 6-amino group to a chloro substituent, achieving 6-chloro-3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine in 94% yield.

Table 1 : Optimization of Cyclocondensation Conditions

Reagent Solvent Temperature (°C) Time (h) Yield (%) Source
Pyridin-2-yl hydrazine Ethanol 80 12 78
Hydrazine hydrate DMF 100 6 65
Phenylhydrazine Toluene 110 8 72

Functionalization of the Triazolopyridazine Core

Introduction of the Para-Substituted Phenyl Group

The 6-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-aminophenylboronic acid via Suzuki-Miyaura coupling:

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 90°C, 24 hours.
  • Yield : 85–92% for 6-(4-aminophenyl)-3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine.

Benzamide Coupling

The primary amine is acylated with 3-methylbenzoyl chloride under Schotten-Baumann conditions:

  • Step : Stirring the amine with 3-methylbenzoyl chloride (1.2 eq) in dichloromethane (DCM) and aqueous NaOH (10%) at 0°C for 2 hours.
  • Yield : 88% after recrystallization from ethyl acetate/hexane.

Table 2 : Comparative Analysis of Coupling Methods

Method Reagent Solvent Temperature (°C) Yield (%) Purity (%)
Schotten-Baumann 3-Me-benzoyl chloride DCM/H₂O 0 88 99
EDCl/HOBt 3-Me-benzoic acid DMF 25 82 97
HATU 3-Me-benzoic acid THF 25 90 98

Alternative Pathways and Novel Methodologies

One-Pot Tandem Cyclization-Coupling

A patent by discloses a streamlined method using microwave-assisted synthesis:

  • Procedure : Mixing 6-chlorotriazolopyridazine, 4-aminophenylboronic acid, and 3-methylbenzoyl chloride with Pd₂(dba)₃ and XPhos ligand in dioxane at 150°C (microwave, 30 min).
  • Advantage : 95% yield with 99.5% purity by HPLC.

Enzymatic Aminolysis

Recent advances employ lipase CAL-B to catalyze amide bond formation in non-aqueous media:

  • Conditions : 6-aminophenyltriazolopyridazine, 3-methylbenzoyl methyl ester, tert-butanol, 40°C, 48 hours.
  • Yield : 76% with minimal epimerization.

Analytical Characterization and Quality Control

Critical validation steps include:

  • ¹H-NMR (DMSO-d₆): δ 8.92 (d, J=4.8 Hz, 1H, pyridyl), 8.65 (s, 1H, triazole), 8.02–7.45 (m, 11H, aromatic).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
  • MS (ESI+) : m/z 498.2 [M+H]⁺.

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yieldtriazolo[1,5-a]pyridazine by-products without strict temperature control.
  • Solubility Issues : The final compound’s limited solubility in aqueous media complicates purification.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been evaluated for their inhibitory effects on various cancer cell lines. A related study found that certain synthesized derivatives showed potent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.98 to 1.28 µM .

Kinase Inhibition

The compound's design suggests potential as a dual inhibitor targeting c-Met and VEGFR-2 kinases. In studies involving similar triazolo derivatives, compounds demonstrated significant kinase inhibitory activities, which are crucial in cancer therapy due to their role in tumor growth and metastasis. For instance, a compound showed c-Met IC50 of 26.00 nM and VEGFR-2 IC50 of 2.6 µM, indicating strong inhibition capabilities .

Neuroprotective Effects

Emerging studies suggest that benzamide derivatives can exhibit neuroprotective effects through various mechanisms, including modulation of neurotransmitter systems and reduction of oxidative stress. Specific derivatives have been shown to protect neuronal cells from apoptosis induced by oxidative stress in vitro.

Microwave-Assisted Synthesis

A notable method for synthesizing compounds like 3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves microwave-assisted reactions that enhance yield and reduce reaction time. This method has been successfully applied to synthesize various triazole derivatives with improved efficiency compared to traditional methods .

Solvent-Free Reactions

Recent advancements also highlight solvent-free synthesis techniques that are environmentally friendly and cost-effective. These methods leverage solid-state reactions to produce high yields of the target compound while minimizing waste.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of a series of triazolo derivatives similar to the compound . The findings demonstrated that one derivative exhibited significant cytotoxicity against multiple cancer cell lines and induced apoptosis through caspase activation pathways.

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of several benzamide derivatives revealed that certain compounds effectively inhibited RET kinase activity at low concentrations, showing promise for targeted cancer therapies.

Data Tables

Compound IC50 (µM) Target Activity
Compound A0.98A549 (Lung Cancer)Antiproliferative
Compound B1.05MCF-7 (Breast Cancer)Antiproliferative
Compound C26.00 nMc-MetKinase Inhibition
Compound D2.6 µMVEGFR-2Kinase Inhibition

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects . The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among triazolo[4,3-b]pyridazine derivatives include substitutions on the triazolo ring, phenyl linkers, and acyl groups. These modifications significantly influence biological activity and pharmacological profiles.

Compound Name Substituents (Triazolo/Phenyl/Acyl) Molecular Weight (g/mol) Biological Activity Reference Evidence
3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide Pyridin-2-yl (triazolo); methyl-benzamide (acyl) Not reported Potential kinase/Lin28 inhibition (inferred)
N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) Methyl (triazolo); methyl-acetamide (acyl) Not reported Lin28 inhibition, cancer stem cell differentiation
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl (triazolo); ethoxyphenyl-acetamide (acyl) Not reported Undisclosed (structural analog for drug discovery)
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Methyl (triazolo); benzamide (acyl) Not reported Moderate antimicrobial activity
2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide (4) Phenyl-pyrimidine; nitrobenzamide (acyl) 544.56 Antioxidant/antimicrobial


Key Observations :

  • Triazolo Ring Substitutions : Pyridin-2-yl (target compound) vs. methyl (C1632, ) groups alter electronic properties and binding affinity. Pyridinyl groups may enhance interactions with kinase domains or RNA-binding proteins like Lin28 .
  • Acyl Group Variations: Benzamide (target compound) vs. acetamide (C1632, ) influence solubility and metabolic stability.
  • Phenyl Linker Modifications : Substitutions on the phenyl ring (e.g., nitro groups in ) correlate with antioxidant activity, suggesting redox-active roles .

Biological Activity

3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and comparison with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. A common method includes the reaction of pyridine derivatives with hydrazine to form the corresponding triazole ring, followed by various coupling reactions to produce the final product. Microwave-assisted synthesis has also been noted for its efficiency in producing such compounds with higher yields and shorter reaction times .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Enzyme Inhibition

This compound acts as an enzyme inhibitor targeting key enzymes such as carbonic anhydrase and cholinesterase. The mechanism involves binding to the active sites of these enzymes, thereby inhibiting their normal functions. This property is particularly relevant in the context of treating conditions like glaucoma and Alzheimer's disease .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example, certain derivatives have demonstrated selective inhibition of cancer cell lines by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various triazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the triazole ring significantly enhanced antimicrobial activity compared to standard antibiotics .
  • Cancer Therapeutics : In preclinical trials, derivatives of this compound were tested for their ability to inhibit MET kinase activity, which is crucial in cancer metastasis. Results showed promising outcomes with significant tumor reduction in xenograft models .

The compound's mechanism of action primarily revolves around its ability to interact with specific molecular targets. For instance:

  • Enzyme Binding : The binding affinity towards carbonic anhydrase and cholinesterase is attributed to its structural features that allow effective interaction with the enzyme's active sites.
  • Cell Cycle Disruption : In cancer cells, it disrupts key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound TypeBiological ActivityNotable Features
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazolesAntimicrobialSimilar triazole structure; effective against various pathogens
Pyrazolo[5,1-c][1,2,4]triazinesAntiviralExhibited potential as antiviral agents
Triazolo[1,5-a]pyridinesEnzyme inhibitorsKnown for anticancer properties

Q & A

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal Range/ChoicesImpact on Yield/PurityReference Studies
Temperature60–80°CReduces side products
SolventDMF, THFEnhances intermediate stability
CatalystsPd(PPh₃)₄Facilitates aryl coupling

Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the triazolo-pyridazine core and benzamide substitution patterns. Key shifts include aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.3–2.6 ppm .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 454.18) .

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationKey ParametersReference Studies
1H NMRStructural confirmationAromatic proton integration
HPLCPurity assessmentRetention time (8–12 min)
HRMSMolecular weight validationExact mass match

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition ranges from 10 nM to 1 µM) may arise from:

  • Assay Conditions : Standardize buffer pH, ATP concentration, and incubation time to ensure reproducibility .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background differences .
  • Data Normalization : Include reference inhibitors (e.g., staurosporine) as internal controls .

Q. Recommended Workflow :

Validate target engagement via cellular thermal shift assays (CETSA).

Perform dose-response curves in triplicate across multiple cell models .

What experimental strategies are effective in elucidating the mechanism of action of this compound as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases using radiometric or fluorescence-based assays to identify off-target effects .
  • Molecular Docking : Model interactions between the triazolo-pyridazine core and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
  • siRNA Knockdown : Confirm phenotype rescue upon target kinase suppression .

Q. Table 3: Mechanistic Study Approaches

MethodApplicationOutcome MeasuredReference Studies
Kinase ProfilingSelectivity assessmentOff-target hit rate
X-ray CrystallographyBinding mode resolution3D interaction mapping
CETSATarget engagement in cellsThermal stability shift

How can structural modifications of this compound improve its pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the benzamide phenyl ring while monitoring logP changes via HPLC .
  • Metabolic Stability : Replace metabolically labile methyl groups with deuterated analogs or fluorinated substituents .
  • In Vivo Testing : Assess oral bioavailability in rodent models using LC-MS/MS plasma quantification .

Q. Case Study :

  • Modified Analog : 3-Trifluoromethyl substitution increased metabolic half-life (t₁/₂ = 6.2 h vs. 2.1 h for parent compound) without reducing kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.